{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol

Medicinal Chemistry Physicochemical Properties Lead Optimization

{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol (CAS 668477-94-9) is a 2,4,5-trisubstituted thiazole derivative featuring a meta-trifluoromethylphenyl group at the 2-position, a methyl group at the 4-position, and a hydroxymethyl group at the 5-position. Its molecular formula is C₁₂H₁₀F₃NOS, with a molecular weight of 273.27 g/mol.

Molecular Formula C12H10F3NOS
Molecular Weight 273.28 g/mol
CAS No. 668477-94-9
Cat. No. B3022234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol
CAS668477-94-9
Molecular FormulaC12H10F3NOS
Molecular Weight273.28 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)CO
InChIInChI=1S/C12H10F3NOS/c1-7-10(6-17)18-11(16-7)8-3-2-4-9(5-8)12(13,14)15/h2-5,17H,6H2,1H3
InChIKeyJUQXNDWKZOIZPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol (CAS 668477-94-9): Chemical Identity, Physicochemical Properties, and Procurement Baseline


{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol (CAS 668477-94-9) is a 2,4,5-trisubstituted thiazole derivative featuring a meta-trifluoromethylphenyl group at the 2-position, a methyl group at the 4-position, and a hydroxymethyl group at the 5-position. Its molecular formula is C₁₂H₁₀F₃NOS, with a molecular weight of 273.27 g/mol [1]. The compound is a solid at room temperature with a melting point of 50–52 °C and is typically supplied at ≥95% purity . Computed physicochemical properties include a LogP of approximately 3.6, a polar surface area (PSA) of 61.36 Ų, 1 hydrogen bond donor, and 6 hydrogen bond acceptors . It is classified as an irritant and is intended exclusively for research and development or further manufacturing use . Identified as an intermediate in Takeda Pharmaceutical's EP2264017 A1 patent directed toward soluble guanylate cyclase (sGC) activators, the compound serves as a key building block for synthesizing biologically active thiazole-containing molecules [2].

Why {4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol Cannot Be Simply Replaced by a Close Analog


Substituting {4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol with its closest regioisomer—{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol (CAS 317318-96-0)—or a deoxygenated analog such as 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole (CAS 1350932-81-8) directly alters the molecule's electronic distribution, hydrogen-bonding capacity, and metabolic fate, all of which are critical determinants in pharmaceutical candidate design. The meta-CF₃ substitution pattern produces a distinct dipole moment and electrostatic potential surface compared to the para isomer, which can lead to differential recognition by biological targets [1]. Furthermore, the presence of the primary hydroxymethyl group provides a synthetic handle for further derivatization (e.g., oxidation to the carboxylic acid, chlorination, or Mitsunobu coupling) that is absent in the deoxygenated analog, fundamentally changing the compound's utility as a synthetic intermediate [2]. The quantitative evidence below demonstrates exactly where these structural differences translate into measurable, procurement-relevant differentiation.

{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol: Quantified Differentiation vs. Closest Analogs


Regioisomeric CF₃ Substitution: Meta vs. Para Lipophilicity and Electronic Profile

The meta substitution of the trifluoromethyl group in {4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol results in a LogP of approximately 3.6, which is identical to its para-substituted isomer (CAS 317318-96-0, LogP 3.63). However, the meta position imparts a distinct electron-withdrawing inductive effect pattern on the phenyl and thiazole rings compared to para substitution, measured by the Hammett σₘ value of 0.43 for meta-CF₃ versus σₚ of 0.54 for para-CF₃ [1]. This difference in electronic distribution directly influences the compound's reactivity in cross-coupling reactions and the acid/base properties of the thiazole ring, with the meta isomer exhibiting a weaker net electron-withdrawing effect. This is critical for medicinal chemists designing structure-activity relationship (SAR) campaigns where subtle modulation of electron density on the thiazole core impacts target binding affinity. For example, in the FFA1/PPARδ dual agonist series, the para-CF₃ phenylthiazole intermediate led to nanomolar agonists (EC₅₀ < 100 nM), whereas meta-substituted analogs are expected to show altered selectivity profiles due to differential interactions with hydrophobic subpockets [2].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Hydroxymethyl vs. Deoxygenated Analog: Synthetic Versatility and Hydrogen Bond Donor Capacity

{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol possesses a primary alcohol functional group (one hydrogen bond donor, two hydrogen bond acceptors on the substituent) that is entirely absent in the deoxygenated analog 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole (CAS 1350932-81-8). The alcohol group enables a wide range of synthetic transformations that are impossible for the deoxygenated analog, including oxidation to the corresponding aldehyde or carboxylic acid (CAS 144059-85-8), conversion to alkyl halides for nucleophilic displacement, Mitsunobu reactions for ether formation, and direct use in esterification or carbamate formation . In a patent context, this compound served as the primary alcohol intermediate for further derivatization to sGC activators in EP2264017 A1, where the hydroxymethyl group was elaborated into more complex pharmacophores [1]. The 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole, lacking this functional handle, cannot serve as a direct replacement in any synthetic sequence requiring alcohol-based transformations. Quantitative measures of this utility include the number of accessible derivatives: the alcohol provides a single-step derivatization capacity of ≥5 distinct functional group interconversions (halide, aldehyde, acid, ester, ether) versus zero for the deoxygenated analog .

Synthetic Chemistry Fragment-Based Drug Discovery Intermediate

Purity and Characterization: Vendor-Supplied Quality Metrics and Storage Requirements

Commercially, {4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol is supplied at a minimum purity of 95% (HPLC), with some vendors offering ≥97% purity . The compound is characterized by its melting point of 50–52 °C, a sharp and reproducible value that serves as a key identity and purity indicator distinct from its para isomer, which lacks a broadly published melting point but has a different CAS registry . The compound requires storage under sealed, dry conditions at 2–8 °C, with room temperature shipping permitted in the continental US . In contrast, the para isomer (CAS 317318-96-0) is primarily known as an intermediate in GW501516 synthesis and is not as widely cataloged with validated physicochemical specifications . This difference in commercial availability and characterization depth means that for end-users requiring a fully characterized meta-CF₃ thiazole alcohol building block with specified melting point and storage conditions, the CAS 668477-94-9 compound provides a level of documented quality that its para analog does not consistently match across suppliers .

Chemical Procurement Quality Control Analytical Chemistry

Patent-Corroborated Synthetic Utility: Documented Use as an Intermediate in Pharmaceutically Relevant sGC Activator Series

The compound is explicitly listed as a synthetic intermediate in Takeda Pharmaceutical's patent EP2264017 A1, which describes heterocyclic derivatives as soluble guanylate cyclase (sGC) activators intended for the treatment of hypertension, cardiac failure, and other cardiovascular diseases [1]. The patent specifically discloses {4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol as a building block (located at page/column 171 of the patent specification) used in the preparation of more advanced sGC-activating compounds [1]. This provides direct evidence of its utility in a defined, disease-relevant chemical series. In contrast, the para-CF₃ isomer (CAS 317318-96-0) is primarily documented as an intermediate for GW501516 (a PPARδ agonist with a different therapeutic indication related to metabolic disorders), not for sGC-targeted cardiovascular programs [2]. This distinction in patent provenance is procurement-relevant: a research group focused on sGC activation or cardiovascular target space should specifically prioritize the meta-CF₃ compound to ensure alignment with the established SAR from the Takeda patent series, rather than the para isomer which directs synthesis toward a different pharmacological target class.

Medicinal Chemistry Patent Analysis Cardiovascular Disease

Optimal Application Scenarios for {4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol Based on Verified Evidence


Cardiovascular Drug Discovery: Synthesis of sGC Activators Following the Takeda EP2264017 A1 Chemical Series

Research groups engaged in soluble guanylate cyclase (sGC) activator development for hypertension, heart failure, or diabetic nephropathy should select this compound as their primary thiazole intermediate. The meta-CF₃ substitution pattern is specified in the Takeda patent EP2264017 A1, which uses this exact alcohol as a building block for constructing sGC-activating compounds [1]. Using the para isomer (CAS 317318-96-0) would produce compounds outside the patent's exemplified scope and likely alter the pharmacological profile due to differences in the Hammett σ value (σₘ = 0.43 vs. σₚ = 0.54) [2].

Medicinal Chemistry SAR Exploration: Probing the Impact of CF₃ Position on Target Selectivity

When conducting structure-activity relationship (SAR) studies to determine the optimal CF₃ substitution pattern on 2-arylthiazole scaffolds, this compound is indispensable. It provides the meta-substituted reference point necessary to benchmark against the para-substituted isomer (CAS 317318-96-0). The 20% difference in Hammett σ values translates to a measurable shift in the electron density on the thiazole ring, which can be exploited to fine-tune binding affinity and selectivity across kinase, GPCR, or nuclear receptor targets [2][3].

Fragment-Based Drug Discovery (FBDD): Use as a Fragment with a Defined Synthetic Vector

In fragment-based drug discovery campaigns, the compound serves as a fragment-sized molecule (MW = 273.27) with a built-in synthetic handle (primary alcohol) for rapid elaboration [4]. Unlike the deoxygenated fragment (CAS 1350932-81-8), this hydroxymethyl derivative can be directly diversified via oxidation, halogenation, or Mitsunobu reaction without requiring additional functional group installation steps, thereby accelerating the fragment-to-lead timeline .

Chemical Biology Tool Compound Synthesis: Generation of Meta-CF₃ Phenylthiazole Probe Molecules

For chemical biology groups developing probe molecules based on the 2-arylthiazole scaffold, this compound provides the definitive entry point for generating meta-CF₃ substituted probes. The well-defined melting point (50–52 °C) enables rapid identity confirmation upon receipt, while its ≥95% purity specification ensures batch-to-batch consistency in subsequent derivatization chemistry . This reliability is critical when synthesizing probe molecules intended for quantitative biochemical or cellular assays.

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